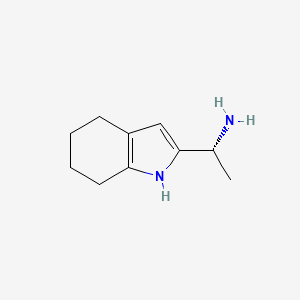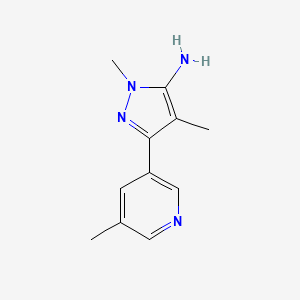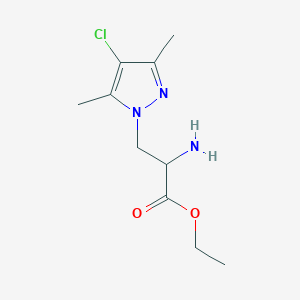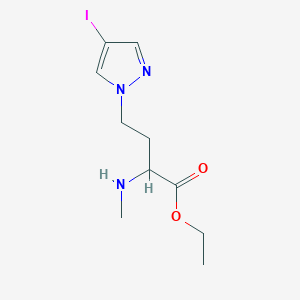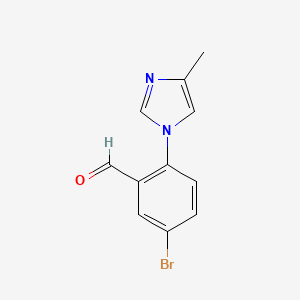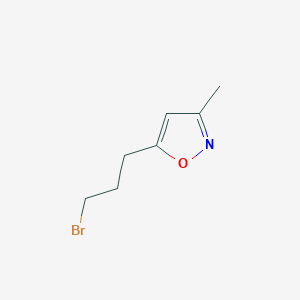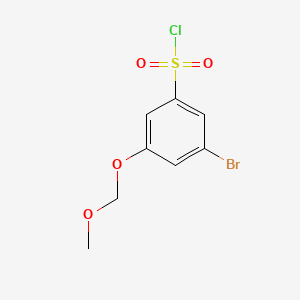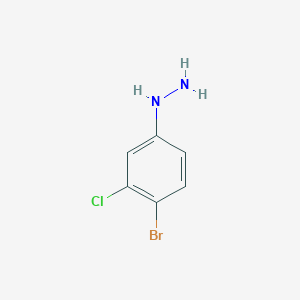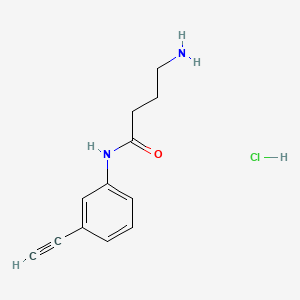
4-amino-N-(3-ethynylphenyl)butanamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-N-(3-ethynylphenyl)butanamide hydrochloride is a chemical compound with a unique structure that includes an amino group, an ethynyl group, and a butanamide backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(3-ethynylphenyl)butanamide hydrochloride typically involves multiple steps, starting with the preparation of the core butanamide structure, followed by the introduction of the amino and ethynyl groups. Common synthetic routes may include:
Formation of the Butanamide Backbone: This can be achieved through the reaction of butanoic acid derivatives with amines under appropriate conditions.
Introduction of the Ethynyl Group: This step often involves the use of ethynylating agents such as ethynyl bromide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-amino-N-(3-ethynylphenyl)butanamide hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form amines or other derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group may yield carbonyl compounds, while reduction of the amino group may yield primary or secondary amines .
Wissenschaftliche Forschungsanwendungen
4-amino-N-(3-ethynylphenyl)butanamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-amino-N-(3-ethynylphenyl)butanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-amino-N-(3-ethynylphenyl)butanamide: Lacks the hydrochloride component but shares a similar core structure.
4-amino-N-(3-ethynylphenyl)butanoic acid: Contains a carboxylic acid group instead of the amide group.
4-amino-N-(3-ethynylphenyl)butanamide derivatives: Various derivatives with modifications to the amino or ethynyl groups.
Uniqueness
4-amino-N-(3-ethynylphenyl)butanamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for certain applications.
Eigenschaften
Molekularformel |
C12H15ClN2O |
|---|---|
Molekulargewicht |
238.71 g/mol |
IUPAC-Name |
4-amino-N-(3-ethynylphenyl)butanamide;hydrochloride |
InChI |
InChI=1S/C12H14N2O.ClH/c1-2-10-5-3-6-11(9-10)14-12(15)7-4-8-13;/h1,3,5-6,9H,4,7-8,13H2,(H,14,15);1H |
InChI-Schlüssel |
ZXCXIIUMAWLUCG-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CC(=CC=C1)NC(=O)CCCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


